Octaethylene glycol

Catalog No.
S537946
CAS No.
5117-19-1
M.F
C16H34O9
M. Wt
370.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol

CAS Number

5117-19-1

Product Name

Octaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H34O9

Molecular Weight

370.44 g/mol

InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Octanethyl glycol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O

The exact mass of the compound 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol is 370.2203 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Octaethylene glycol (OEG, PEG-8) is a discrete, monodisperse polyethylene glycol oligomer composed of exactly eight ethylene oxide units [1]. As a high-purity, structurally defined polyether, it functions as a critical linker, spacer, and crosslinker in advanced pharmaceutical, bioconjugation, and materials science applications. Unlike conventional polymeric PEGs, which exist as complex mixtures of varying chain lengths, octaethylene glycol offers absolute molecular uniformity. This structural precision translates to highly predictable solubility, exact spatial distancing in bifunctional molecules, and simplified analytical characterization [1]. In procurement, it is prioritized when batch-to-batch reproducibility, precise pharmacokinetic tuning, and strict regulatory compliance outweigh the cost advantages of standard industrial-grade PEGs.

Substituting monodisperse octaethylene glycol with its closest industrial equivalent, polydisperse PEG 400, introduces critical failure points in precision synthesis and therapeutic development[1]. PEG 400 is a statistical mixture of oligomers (typically ranging from PEG-4 to PEG-14) with an average molecular weight near 400 Da. When used as a linker in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this polydispersity generates a heterogeneous mixture of final products, each with a different spatial distance between functional domains. This variability directly compromises ternary complex formation, leading to unpredictable target degradation efficacy [2]. Furthermore, the presence of multiple homologues in PEG 400 complicates downstream purification, analytical validation, and regulatory approval, making it unsuitable for applications requiring strict molecular definition [1].

Precise Spatial Distancing for PROTAC Ternary Complex Formation

In the design of Proteolysis Targeting Chimeras (PROTACs), linker length dictates the ability to form a stable ternary complex between the target protein and the E3 ligase[1]. Studies utilizing discrete oligoethylene glycols demonstrate that specific lengths strictly govern binding energy and ubiquitination capacity. Using a monodisperse octaethylene glycol (OEG) linker ensures that 100% of the synthesized PROTAC molecules possess the exact spatial distance required for target degradation. In contrast, utilizing polydisperse PEG 400 yields a statistical distribution of linker lengths, where only a fraction of the molecules achieve the target distance, significantly diluting the overall ubiquitination efficiency and therapeutic potency of the batch [1].

Evidence DimensionLinker Length Uniformity and Ternary Complex Optimization
Target Compound Data100% of molecules possess an exact 8-unit (OEG) linker length, enabling precise tuning of docking binding energy.
Comparator Or BaselinePolydisperse PEG 400 (mixture of PEG-4 to PEG-14 homologues)
Quantified DifferenceAbsolute structural uniformity vs. heterogeneous mixture of functional lengths.
ConditionsPROTAC synthesis and molecular docking analysis for STAT3-VHL ternary complex formation.

Procuring monodisperse PEG-8 is essential for PROTAC development, as linker heterogeneity directly degrades the efficacy and regulatory viability of the final therapeutic.

Elimination of Homologue Interference in Mass Spectrometry and NMR

The characterization of bioconjugates and active pharmaceutical ingredients (APIs) requires unambiguous analytical data. Monodisperse octaethylene glycol yields a single, defined molecular ion peak in high-resolution mass spectrometry (HRMS) and sharp, interpretable signals in NMR spectroscopy [1]. Conversely, PEG 400 produces a complex envelope of mass spectral peaks corresponding to its various oligomeric homologues, which obscures the detection of impurities and complicates the structural validation of the final conjugate. This analytical clarity provided by PEG-8 directly streamlines the purification process and satisfies the stringent homogeneity requirements for clinical application and drug regulatory approval [1].

Evidence DimensionMass Spectral and NMR Signal Complexity
Target Compound DataSingle discrete molecular weight (370.44 g/mol) yielding a single MS peak.
Comparator Or BaselinePolydisperse PEG 400
Quantified DifferenceElimination of the broad oligomeric distribution envelope.
ConditionsAnalytical validation of PEGylated therapeutics and bioconjugates.

Buyers in pharmaceutical development must select monodisperse PEG-8 to ensure analytical traceability and meet strict regulatory standards for API purity.

Controlled Architecture in Polymeric Nanoparticles and Hydrogels

When utilized as a hydrophilic pendant chain or crosslinker in polymeric nanoparticles and hydrogels, the monodispersity of octaethylene glycol dictates the architectural uniformity of the final material [1]. Formulations utilizing discrete PEG chains achieve highly predictable self-assembly, yielding nanoparticles with a narrow size distribution and uniform surface properties. In contrast, employing polydisperse mixtures like PEG 400 introduces variable chain lengths that disrupt the packing density and hydration layer of the nanoparticles, leading to broader size distributions and inconsistent drug release profiles [1]. The precise molecular weight of PEG-8 ensures that the resulting biomaterials exhibit reproducible physicochemical and biological properties across multiple batches.

Evidence DimensionNanoparticle/Hydrogel Structural Predictability
Target Compound DataUniform chain length enables precise control over nanoparticle diameter and surface density.
Comparator Or BaselinePolydisperse PEGs (e.g., PEG 400)
Quantified DifferenceSignificant reduction in final material heterogeneity and batch-to-batch variability.
ConditionsSelf-assembly of amphiphilic copolymers and hydrogel crosslinking.

For materials science and drug delivery applications, PEG-8 is critical for manufacturing reproducible nanocarriers with consistent pharmacokinetic profiles.

PROTAC and Targeted Protein Degrader Synthesis

Octaethylene glycol is a highly effective choice for synthesizing PROTAC linkers where an exact spatial distance between the target-binding ligand and the E3 ligase recruiter is required to maximize ternary complex formation and ubiquitination [1].

Antibody-Drug Conjugates (ADCs) and Bioconjugation

Used as a precise hydrophilic spacer to improve the aqueous solubility and pharmacokinetic profile of hydrophobic payloads, ensuring a homogeneous final product that meets regulatory standards [2].

Precision Hydrogels and Nanoparticle Surface Modification

Selected for formulating self-assembling nanoparticles and crosslinked hydrogels where uniform pore size, consistent surface passivation, and reproducible drug release kinetics are critical[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

370.22028266 Da

Monoisotopic Mass

370.22028266 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

5117-19-1

Wikipedia

Octaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Humectant; Solvent

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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